(2-(Difluoromethyl)pyridin-3-yl)methanamine
Description
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
[2-(difluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6-5(4-10)2-1-3-11-6/h1-3,7H,4,10H2 |
InChI Key |
HGXOUCNAGNLHQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Five-Step, Two-Pot Synthesis from 2,2-Difluoroacetic Anhydride
A scalable and practical synthesis was developed starting from commercially available 2,2-difluoroacetic anhydride. This method avoids hazardous fluorinating agents and sealed vessel amination steps, making it suitable for large-scale production.
- Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one from ethyl vinyl ether and 2,2-difluoroacetic anhydride (78% yield).
- Conversion to a methoxyimine intermediate via reaction with methoxyamine hydrochloride (94% yield).
- Acid-catalyzed cyclization to form a pyridine ring intermediate (53% yield).
- Reduction with zinc in acetic acid to yield the target amine (85% yield).
Large-scale synthesis was demonstrated with a 1.36 kg batch producing the compound in 46% overall yield.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of difluorobutenone | Ethyl vinyl ether, 2,2-difluoroacetic anhydride | 78 | Validated on 90 g scale |
| Methoxyimine formation | Methoxyamine hydrochloride, no base | 94 | E/Z mixture formed |
| Cyclization | Acidic conditions, 90 °C, 15 h | 53 | Performed on 9.2 g scale |
| Reduction | Zinc in acetic acid | 85 | Better than LiAlH4 or NaBH4 |
| Overall yield (5 steps, 2 pots) | 46 | Demonstrated on 1.36 kg scale |
This method allows preparation of (2-(difluoromethyl)pyridin-3-yl)methanamine without the use of dangerous fluorinating agents or sealed vessels, improving safety and cost-efficiency.
One-Pot Synthesis from Nitrile Intermediate
A one-pot procedure starting from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile was developed:
- Reaction with methoxyamine hydrochloride in acetic acid at 50 °C for 7 h.
- Addition of hydrobromic acid in acetic acid, stirred at 90 °C for 15 h.
- Zinc reduction under nitrogen atmosphere at room temperature.
- Extraction, basification, and crystallization to isolate the product.
This route was successfully scaled to multi-kilogram batches, yielding the product as a pale brown solid with 60% isolated yield on 1.36 kg scale.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methoxyamine addition | Methoxyamine hydrochloride, 50 °C, 7 h | - | Formation of methoxyimine intermediate |
| Acid-catalyzed cyclization | HBr in acetic acid, 90 °C, 15 h | - | Pyridine ring formation |
| Reduction | Zinc, room temp, 3 h under N2 | - | Conversion to amine |
| Isolation | Extraction, basification, crystallization | 60 | Large-scale validated |
This streamlined approach reduces intermediate isolations and uses commercially available reagents, enabling efficient scale-up.
Related Pyridine Derivative Preparation Approaches
While direct preparation methods for (2-(difluoromethyl)pyridin-3-yl)methanamine are limited, related synthetic strategies for pyridin-2-yl-methylamine derivatives provide useful insights:
- Protection and functionalization of pyridine rings using silyl and oxymethoxymethyl groups.
- Use of sodium hydride in N,N-dimethylformamide for selective substitution.
- Multi-step transformations involving trifluoromethanesulfonic acid esters and cyclizations to install heterocyclic substituents.
- Neutralization, extraction, drying, and vacuum distillation for purification.
These methods emphasize careful control of reaction conditions and purification steps to obtain high-purity pyridine amines.
Preparation of 2-(Trifluoromethyl)pyridine-3-formaldehyde as a Related Intermediate
Patent literature describes preparation of 2-(trifluoromethyl)pyridine-3-formaldehyde by:
- Aldimine condensation and cyclization using methacrylaldehyde and ammonium hydroxide.
- Hydrolysis and deprotection steps.
- Acid-catalyzed reactions in toluene and hydrochloric acid at 60 °C.
- Isolation of white solid product by reduced pressure distillation.
Yields vary with reaction time and acid concentration, reaching up to 99.57% under optimized conditions.
Although this is a trifluoromethyl rather than difluoromethyl derivative, the methodology informs related fluorinated pyridine synthesis.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine compounds in combination with TEMPO.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include difluoromethylated pyridine derivatives, aldehydes, ketones, and various substituted pyridines.
Scientific Research Applications
(2-(Difluoromethyl)pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(Difluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Data :
| Compound | Substituent | Electronic Effect | LogP (Predicted) |
|---|---|---|---|
| (2-(CF₃)pyridin-3-yl)methanamine | −CF₃ | Strong EWG | ~2.5 |
| (2-(CF₂H)pyridin-3-yl)methanamine | −CF₂H | Moderate EWG | ~1.8 |
Heterocyclic Variations
- (2-(Thiophen-2-yl)pyridin-3-yl)methanamine (): Replaces −CF₂H with a thiophene ring, introducing sulfur-based π-π interactions. Applications in materials science due to conjugated systems .
Structural Comparison :
| Compound | Core Structure | Key Feature |
|---|---|---|
| (2-(CF₂H)pyridin-3-yl)methanamine | Pyridine | −CF₂H for H-bonding |
| (2-Thiophen-2-yl variant) | Pyridine-thiophene | Sulfur-mediated interactions |
| Imidazopyridine derivative | Fused bicyclic | Enhanced rigidity and selectivity |
Physicochemical Properties
Melting Points :
Solubility : −CF₂H derivatives generally show improved aqueous solubility compared to −CF₃ analogs, as seen in compounds like 3-(difluoromethyl)-1-methylpyrazole-4-carboxamide () .
Biological Activity
(2-(Difluoromethyl)pyridin-3-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a difluoromethyl group and an amine functional group, which may contribute to its unique biological profile. The difluoromethyl group is known for enhancing the metabolic stability and bioactivity of compounds.
The precise mechanism of action for (2-(Difluoromethyl)pyridin-3-yl)methanamine is not fully elucidated in the literature. However, similar compounds have demonstrated various modes of action including:
- Enzyme Inhibition : Many pyridine derivatives act as inhibitors for specific enzymes, potentially modulating metabolic pathways.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.
Antimicrobial Activity
Research indicates that derivatives of difluoromethylpyridine exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit quorum sensing and biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in combating bacterial infections .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 4NPO | 33 ± 1.12 | Quorum sensing inhibitor |
| Compound 1 | 35 ± 1.12 | Similar activity to 4NPO |
| Compound 5 | 19 ± 1.01 | Enhanced activity |
Anticancer Potential
Certain studies have evaluated the cytotoxic effects of pyridine-containing compounds against cancer cell lines. For example, modifications at specific positions on the pyridine ring have been shown to significantly alter the biological activity, enhancing cytotoxicity against glioblastoma cells .
| Compound | GI50 (nM) | Cell Type |
|---|---|---|
| Compound 2j | <10 | GBM Cells |
| Compound 2m | <100 | Various Cancer Lines |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various difluoromethylpyridine derivatives, it was found that certain modifications led to improved inhibition of biofilm formation and reduction in virulence factor production in Chromobacterium violaceum.
Case Study 2: Anticancer Activity
Another investigation focused on a series of indolyl-pyridinyl-propenones, where the introduction of difluoromethyl groups resulted in enhanced cytotoxicity and altered cell cycle dynamics in treated cancer cells . The findings suggest that structural modifications can lead to significant changes in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
